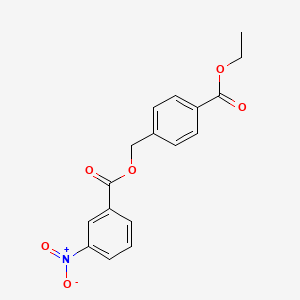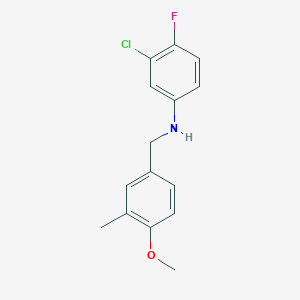
4-(ethoxycarbonyl)benzyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a subject of interest for researchers who are exploring new drug candidates.
Mecanismo De Acción
The exact mechanism of action of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various cellular signaling pathways. For instance, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. For instance, in preclinical studies, the compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, the compound has been found to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Moreover, the compound has shown promising biological activities, which makes it a potential candidate for drug development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it challenging to study its biological activities in vitro.
Direcciones Futuras
There are several future directions for the study of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate. One of the potential directions is to investigate the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, the compound's potential anti-tumor activity can be further explored to develop new cancer therapies. Additionally, the compound's mechanism of action can be further elucidated to understand its specific cellular targets and signaling pathways.
Métodos De Síntesis
The synthesis of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate involves the reaction of 4-(ethoxycarbonyl)benzyl alcohol with 3-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an esterification reaction, which leads to the formation of the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-(ethoxycarbonyl)benzyl 3-nitrobenzoate has shown promising biological activities, which makes it a potential candidate for drug development. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various preclinical studies. Moreover, the compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-2-23-16(19)13-8-6-12(7-9-13)11-24-17(20)14-4-3-5-15(10-14)18(21)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEKQANYYWFBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)

